molecular formula C10H9N3O2 B11814615 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B11814615
M. Wt: 203.20 g/mol
InChI Key: KYTPDKUCJOQXNH-UHFFFAOYSA-N
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Description

1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The o-tolyl group is introduced through the use of o-tolyl azide and an appropriate alkyne precursor.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with different hydrogenation levels.

Scientific Research Applications

1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for developing new drugs and biological probes.

    Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity. Specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    1-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a para-tolyl group.

    1-(m-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a meta-tolyl group.

    1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the position of the tolyl group, which can influence its reactivity and interaction with biological targets. The ortho position can lead to steric hindrance, affecting the compound’s binding affinity and specificity compared to its para and meta counterparts.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(2-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-4-2-3-5-8(7)13-9(10(14)15)6-11-12-13/h2-6H,1H3,(H,14,15)

InChI Key

KYTPDKUCJOQXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)C(=O)O

Origin of Product

United States

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